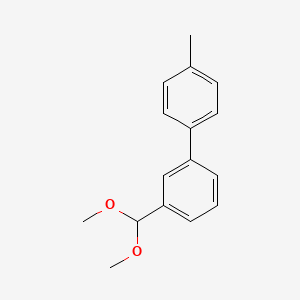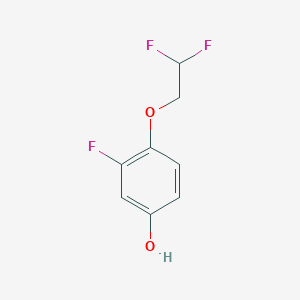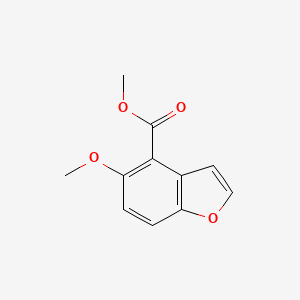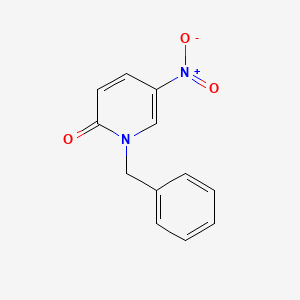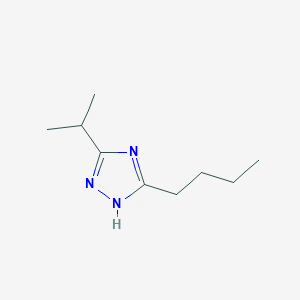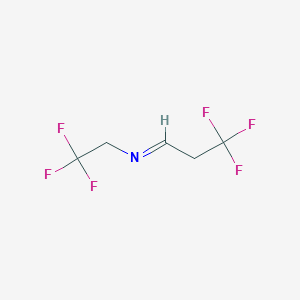
1,1,1,6,6,6-Hexafluoro-3-azahex-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,6,6,6-Hexafluoro-3-azahex-3-ene is a fluorinated organic compound with the molecular formula C5H5F6N. It is characterized by the presence of six fluorine atoms and an imine group, making it a unique and highly reactive molecule.
Métodos De Preparación
The synthesis of 1,1,1,6,6,6-Hexafluoro-3-azahex-3-ene typically involves the reaction of fluorinated precursors under controlled conditions. One common method includes the reaction of 3,3,3-trifluoro-N-(2,2,2-trifluoroethyl)propan-1-imine with appropriate reagents to yield the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,1,1,6,6,6-Hexafluoro-3-azahex-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1,1,1,6,6,6-Hexafluoro-3-azahex-3-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 1,1,1,6,6,6-Hexafluoro-3-azahex-3-ene involves its interaction with molecular targets through its imine group and fluorine atoms. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. The fluorine atoms enhance the compound’s reactivity and stability, making it a potent tool in various biochemical applications.
Comparación Con Compuestos Similares
1,1,1,6,6,6-Hexafluoro-3-azahex-3-ene can be compared with other fluorinated imines, such as:
1,1,1-Trifluoro-3-azahex-3-ene: This compound has fewer fluorine atoms, resulting in different reactivity and stability profiles.
1,1,1,6,6,6-Hexafluoro-2-azahex-3-ene: The position of the imine group differs, leading to variations in chemical behavior and applications.
1,1,1,6,6,6-Hexafluoro-3-azahexane:
This compound stands out due to its unique combination of fluorine atoms and imine group, which confer distinct chemical properties and a wide range of applications.
Propiedades
Fórmula molecular |
C5H5F6N |
|---|---|
Peso molecular |
193.09 g/mol |
Nombre IUPAC |
3,3,3-trifluoro-N-(2,2,2-trifluoroethyl)propan-1-imine |
InChI |
InChI=1S/C5H5F6N/c6-4(7,8)1-2-12-3-5(9,10)11/h2H,1,3H2 |
Clave InChI |
PBUMZWRGZRIUCF-UHFFFAOYSA-N |
SMILES canónico |
C(C=NCC(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Bromomethyl)-5-methylbenzo[d]oxazole](/img/structure/B15203978.png)
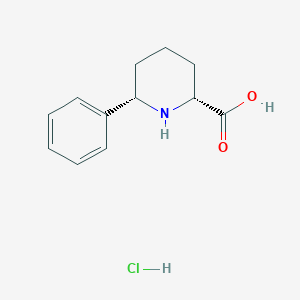
![2-(Difluoromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B15203993.png)
![2'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15204003.png)

![(3'-Hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B15204014.png)
